molecular formula C9H9NO2 B1600774 6-Methoxy-3-methyl-1,2-benzoxazole CAS No. 73344-39-5

6-Methoxy-3-methyl-1,2-benzoxazole

Cat. No.: B1600774
CAS No.: 73344-39-5
M. Wt: 163.17 g/mol
InChI Key: GMZZMISVDRRRIR-UHFFFAOYSA-N
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Description

Benzoxazole Core Structure: Benzene-Oxazole Fusion

The benzoxazole core consists of a benzene ring fused to an oxazole heterocycle. The oxazole ring contains one oxygen atom at position 1 and one nitrogen atom at position 2, forming a planar, aromatic 10-π-electron system. The fusion creates a bicyclic structure with bond lengths and angles consistent with aromatic stabilization:

  • Benzene ring : Six sp²-hybridized carbons with C–C bond lengths averaging 1.40 Å.
  • Oxazole ring : A five-membered ring with O–C (1.36 Å), C–N (1.30 Å), and C–C (1.39 Å) bonds, confirming delocalized π-electron density.

The fused system exhibits significant resonance stabilization, with the nitrogen lone pair participating in aromatic conjugation rather than acting as a basic site.

Substituent Configuration: Methoxy and Methyl Group Positioning

The substituents are strategically positioned to minimize steric hindrance and maximize electronic effects:

  • Methoxy group (–OCH₃) : Located at position 6 on the benzene ring, this electron-donating group enhances the electron density of the aromatic system through mesomeric (+M) effects.
  • Methyl group (–CH₃) : Attached to position 3 of the oxazole ring, this substituent exerts a moderate electron-donating inductive (+I) effect, further stabilizing the heterocycle.
Position Substituent Electronic Effect Role in Stabilization
6 –OCH₃ +M (mesomeric) Aromatic activation
3 –CH₃ +I (inductive) Steric/electronic modulation

Tautomeric Forms and Resonance Stabilization

While this compound does not exhibit classical keto-enol tautomerism due to its substitution pattern, the oxazole ring participates in resonance stabilization. Key resonance contributors include:

  • Oxazole-centered resonance : The nitrogen lone pair delocalizes into the adjacent C–O bond, creating partial double-bond character (N=C–O).
  • Benzene-to-oxazole conjugation : π-Electron density from the benzene ring extends into the oxazole system, reinforcing aromaticity.

The methoxy group at position 6 further stabilizes the system through hyperconjugation, while the methyl group at position 3 minimizes steric strain, allowing optimal orbital overlap. These features collectively enhance the compound’s thermal and chemical stability, as evidenced by its solid-state persistence at room temperature.

Properties

CAS No.

73344-39-5

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

6-methoxy-3-methyl-1,2-benzoxazole

InChI

InChI=1S/C9H9NO2/c1-6-8-4-3-7(11-2)5-9(8)12-10-6/h3-5H,1-2H3

InChI Key

GMZZMISVDRRRIR-UHFFFAOYSA-N

SMILES

CC1=NOC2=C1C=CC(=C2)OC

Canonical SMILES

CC1=NOC2=C1C=CC(=C2)OC

Origin of Product

United States

Scientific Research Applications

6-Methoxy-3-methyl-1,2-benzoxazole is a benzoxazole derivative that has applications in various scientific research fields . Benzoxazoles are bicyclic planar molecules extensively used as starting materials in mechanistic approaches to drug discovery and exhibit a broad range of biological activities .

General properties

  • Formula : C9H9NO2
  • Molecular Weight : 163.174 g/mol

Scientific Research Applications

  • Antibacterial Agents: Benzisoxazoles, which are structurally related to benzoxazoles, have demonstrated antimicrobial activity . A naturally occurring 1,2-benzisoxazole exhibited minimum inhibitory concentrations as low as 6.25 μg ml−1 against clinical strains of multi-drug resistant Acinetobacter baumannii .
  • Anticancer Research: Benzoxazole derivatives have shown cytotoxic effects on various cancer cell lines, including breast, lung, liver, prostate, colorectal, oral, and melanoma cells . These derivatives can be further explored for their potential as anticancer agents .
  • Enzyme Inhibition: Benzoxazoles may act as inhibitors for specific enzymes relevant in metabolic pathways.
  • Drug Discovery: Benzoxazoles are crucial in connecting synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas, serving as a starting material for different mechanistic approaches in drug discovery .
  • Pharmacokinetics and Metabolism Studies: Analytical techniques are essential for studying the pharmacokinetics and metabolism of drugs, including benzoxazole derivatives .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Substituents Molecular Weight (g/mol) Key Bioactivity/Application Synthesis Yield (%) References
6-Methoxy-3-methyl-1,2-benzoxazole 6-OCH₃, 3-CH₃ 163.18 AChE inhibition, 5-HT₄R agonism 15–50
4-Methoxy-1,2-benzoxazole (Compound 32a) 4-OCH₃, 3-piperidine chain 372.50 Nanomolar AChE inhibition 27 (core synthesis)
6-Bromo-1,2-benzoxazole 6-Br 198.02 Synthetic intermediate Not reported
3-Methyl-1,2-benzoxazole 3-CH₃ 133.15 Precursor for neuroleptic agents 27–65
6-Methoxy-3-(2'-thienyl)-1,2-benzisoxazole 6-OCH₃, 3-thienyl 231.27 Spectral studies, isomer analysis Not reported

Spectral and Physical Properties

  • Methoxy vs. Bromo Substituents : The methoxy group in this compound results in distinct UV-Vis and NMR spectral profiles compared to bromo-substituted analogues. For example, the ¹³C NMR signal for C6 in the methoxy derivative appears at ~160 ppm, whereas C6 in 6-bromo-1,2-benzoxazole resonates at ~120 ppm due to electronegativity differences .
  • Isomer Differentiation : Mass spectrometry and ¹³C NMR effectively distinguish 6-methoxy-3-(2'-thienyl)-1,2-benzisoxazole from its isomer, 6-methoxy-2-(2'-thienyl)-1,3-benzoxazole, based on fragmentation patterns and chemical shift disparities .

Preparation Methods

Cyclization of 2-Aminophenol Derivatives with Aldehydes

The most widely reported approach involves the reaction of 2-aminophenol derivatives bearing substituents (e.g., methoxy, methyl) with appropriate aldehydes under catalytic conditions.

  • Catalysts: Magnetic solid acid nanocatalysts ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]), nano-ZnO, nickel-supported silica, and ionic liquid-based magnetic nanoparticles (LAIL@MNP) have been used effectively.
  • Reaction Conditions: Typically conducted in water, ethanol, or under solvent-free conditions with ultrasound or reflux heating.
  • Yields: High yields ranging from 79% to 98% have been reported, with short reaction times (20 min to 1.5 hours).

Example Reaction Scheme:

Step Reactants Catalyst Conditions Yield (%) Notes
1 2-Aminophenol + 6-methoxy-3-methylbenzaldehyde Magnetic solid acid nanocatalyst Reflux in water, 45 min 79–89 Catalyst reusable for 4 runs
2 2-Aminophenol + substituted aldehyde Ni supported silica (20 mol%) EtOH, room temperature, 1.5 h 98 Simple workup, eco-friendly
3 2-Aminophenol + aldehyde LAIL@MNP Solvent-free, ultrasound, 30 min at 70 °C ~90 Catalyst magnetically recoverable

Data synthesized from multiple studies on benzoxazole synthesis.

Nanocatalyst-Mediated Green Synthesis

  • LAIL@MNP Catalyst: An ionic liquid immobilized on magnetic nanoparticles catalyzes the condensation of 2-aminophenol and aldehydes under ultrasound irradiation. This method offers solvent-free conditions, easy catalyst recovery, and high conversion rates.
  • Mechanism: The catalyst activates the aldehyde carbonyl group, facilitating imine formation with 2-aminophenol, followed by intramolecular cyclization and air oxidation to yield benzoxazole.

Advantages:

  • Mild reaction conditions (70 °C)
  • Solvent-free, reducing environmental impact
  • Catalyst reusable up to 5 cycles without loss of activity

Metal-Catalyzed One-Pot Synthesis

  • Nickel-Supported Silica Catalyst: Demonstrated efficient catalytic activity for benzoxazole synthesis at room temperature in ethanol, achieving up to 98% yield.
  • Procedure: Mixing 2-aminophenol and substituted aldehydes with Ni-SiO2 catalyst, stirring at ambient temperature, followed by simple filtration and purification.
  • Benefits: Economical, environmentally friendly, and operationally simple.

Experimental Data Summary Table

Method No. Catalyst Type Substrates Solvent/Conditions Reaction Time Yield (%) Catalyst Reusability Key Notes
1 Magnetic solid acid nanocatalyst 2-Aminophenol + aldehyde Water, reflux 45 min 79–89 4 runs High yield, easy separation
2 LAIL@MNP (ionic liquid nanoparticle) 2-Aminophenol + aldehyde Solvent-free, ultrasound, 70 °C 30 min ~90 5 runs Green method, magnetically recoverable
3 Ni supported silica 2-Aminophenol + substituted aldehyde Ethanol, room temperature 1.5 h 98 Multiple uses Simple workup, eco-friendly
4 Nano-ZnO 2-Aminophenol + 1-formyl pyridoindole DMF, 100 °C Variable Moderate Not specified Higher temperature, moderate yield

Industrial and Practical Considerations

  • Catalyst Recovery and Reuse: Magnetic nanocatalysts and supported metal catalysts enable easy separation and reuse, enhancing cost-effectiveness.
  • Reaction Conditions: Mild and solvent-free or aqueous media conditions reduce environmental hazards and simplify purification.
  • Atom Economy: Methods avoiding strong oxidants and using oxygen from air as the oxidant improve atom economy and sustainability.
  • Scalability: The simplicity and mildness of these methods suggest good potential for scale-up in industrial applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 6-Methoxy-3-methyl-1,2-benzoxazole?

  • Methodological Answer : The compound can be synthesized via condensation reactions using precursors like 5-(2-benzoxazole)-1,3-phenylenediamine with trimellitic anhydride in glacial acetic acid, as demonstrated in benzoxazole-containing monomer syntheses . For regioselective functionalization, nitrosation reactions with NaNO₂ under acidic conditions (HCl/MeOH) are effective for introducing azido groups, though rigorous temperature control (0°C) and light protection are critical . Purification typically involves column chromatography and recrystallization.

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • 13C NMR : To confirm methoxy and methyl group positions (e.g., 6-methoxy derivatives show distinct shifts at ~55 ppm for OCH₃) .
  • Mass Spectrometry (EI) : High-resolution MS resolves isomeric ambiguities (e.g., distinguishing benzoxazole vs. benzothiazole derivatives via fragmentation patterns) .
  • X-ray Crystallography : Refinement with SHELXL reveals bond deviations (e.g., planar isoxazole rings with <0.03 Å deviations) and torsional angles (e.g., substituents at ~70° dihedral angles relative to the benzoxazole core) .

Q. What are the key crystallographic parameters for analyzing this compound?

  • Methodological Answer : Monoclinic systems (space group P2₁/c) with unit cell dimensions a = 13.2075 Å, b = 6.5888 Å, c = 15.1224 Å, and β = 103.738° are typical . Use ORTEP-3 for thermal ellipsoid visualization and SHELX for refining non-bonded interactions (e.g., Cl⋯H distances of 3.1169 Å causing angular distortions) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :

  • Intramolecular Strain : Discrepancies in bond angles (e.g., C3–C3a–C4 = 138.2° vs. expected 120°) may arise from steric repulsions (e.g., H⋯H distances <2.25 Å) . Validate via DFT calculations (B3LYP/6-311+G(d,p)) to compare experimental and theoretical geometries.
  • Dynamic Effects : Temperature-dependent NMR or variable-temperature XRD can assess conformational flexibility impacting spectral vs. solid-state data .

Q. What computational strategies predict the reactivity of this compound in medicinal chemistry?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., sodium channels, inspired by zonisamide analogs) .
  • QM/MM Simulations : Evaluate electron density redistribution at the methoxy group to predict sites for electrophilic substitution (e.g., para to OCH₃) .
  • Reaction Thermochemistry : Leverage NIST data for enthalpy calculations (ΔrH°) of derivatization pathways (e.g., bromination at C5).

Q. How can researchers optimize experimental phasing for derivatives with poor diffraction?

  • Methodological Answer :

  • High-Throughput Phasing : Use SHELXC/D/E pipelines for rapid phase solutions with twinned or low-resolution data.
  • Heavy-Atom Derivatives : Introduce bromine at the methyl group (e.g., 6-Bromo-3-methyl-1,2-benzoxazole ) to enhance anomalous scattering. Refine with iterative cycles in SHELXL .

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